Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate CAS 84827-40-7 physicochemical properties
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate CAS 84827-40-7 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate (CAS 84827-40-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the realm of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant truth. The journey of a potential therapeutic agent from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These properties, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its efficacy and safety.[1] A comprehensive understanding of these characteristics is therefore not merely an academic exercise but a cornerstone of rational drug design and development.
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, and its derivatives have garnered considerable attention in medicinal chemistry due to their presence in a wide array of biologically active compounds.[2] These derivatives have shown promise in various therapeutic areas, including neuroscience and oncology.[3] Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, the subject of this guide, is an intriguing indane derivative with potential applications in drug discovery. Its structural features—a secondary amine and an ethyl ester moiety—suggest a nuanced interplay of physicochemical properties that warrant a detailed investigation.
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. In the absence of extensive experimentally determined data in the public domain, this guide leverages robust computational predictions to offer valuable insights into its molecular behavior. Furthermore, it presents detailed, field-proven experimental protocols for the determination of these key properties, empowering researchers to validate and expand upon the data presented herein.
Synthesis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate
A plausible synthetic route to Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate involves the N-alkylation of 5-aminoindane. This common and versatile reaction in medicinal chemistry allows for the introduction of various functional groups onto an amine. In this case, the ethyl acetate moiety can be introduced by reacting 5-aminoindane with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a suitable base to neutralize the hydrohalic acid byproduct.
Proposed Synthetic Pathway:
A proposed synthetic route for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.
A typical laboratory-scale synthesis would involve dissolving 5-aminoindane in a polar aprotic solvent like acetonitrile, followed by the addition of a non-nucleophilic base such as potassium carbonate.[4] Ethyl bromoacetate would then be added, and the reaction mixture would be heated to facilitate the nucleophilic substitution.[4] Upon completion, an aqueous workup followed by extraction and purification via column chromatography would yield the desired product.
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. These values provide a valuable starting point for understanding the compound's behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C13H17NO2 | Provides the elemental composition of the molecule. |
| Molecular Weight | 219.28 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability. |
| Melting Point | Not readily available from basic prediction tools | Affects solubility and dissolution rate. A high melting point often correlates with lower solubility. |
| Boiling Point | Not readily available from basic prediction tools | Relevant for purification and stability at high temperatures. |
| Water Solubility | Low | A critical factor for oral absorption. Poor solubility can lead to low bioavailability. |
| logP (Octanol-Water Partition Coefficient) | ~2.8 | A measure of lipophilicity. A balanced logP (typically 1-3) is often desired for good membrane permeability and aqueous solubility.[5] |
| pKa (Acid Dissociation Constant) | ~4.5 (for the conjugate acid of the secondary amine) | Determines the ionization state of the molecule at a given pH. This affects solubility, permeability, and receptor binding. |
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Aqueous Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] It involves creating a saturated solution of the compound and then measuring its concentration.
Experimental Workflow:
A generalized workflow for determining equilibrium solubility using the shake-flask method.
Step-by-Step Protocol:
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Preparation of Saturated Solution:
-
Add an excess amount of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate to a series of glass vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[7]
-
The amount of compound should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for some sedimentation of the excess solid.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Carefully withdraw the supernatant using a pipette, ensuring not to disturb the solid pellet.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any fine particles.[8]
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same buffer.
-
Analyze both the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. The resulting concentration is the aqueous solubility of the compound.
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Lipophilicity: HPLC-Based logP Determination
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. While the shake-flask method can be used, an HPLC-based method offers higher throughput and requires less compound.[9][10] This method correlates the retention time of a compound on a reversed-phase HPLC column with the known logP values of a set of standard compounds.
Experimental Workflow:
Workflow for determining logP using a reversed-phase HPLC method.
Step-by-Step Protocol:
-
HPLC System and Conditions:
-
Utilize a standard HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH). The isocratic mobile phase composition should be chosen to achieve reasonable retention times for the compounds of interest.
-
-
Calibration Standards:
-
Select a set of at least five commercially available standard compounds with well-established logP values that bracket the expected logP of the test compound.
-
Prepare stock solutions of each standard and the test compound in a suitable solvent (e.g., methanol).
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Determine the column dead time (t0) by injecting a non-retained marker, such as uracil or sodium nitrate.
-
Inject each standard compound and the test compound individually and record their respective retention times (tR).
-
-
Data Analysis:
-
For each compound (standards and test), calculate the retention factor (k) using the formula: k = (tR - t0) / t0.
-
Calculate the logarithm of the retention factor (log k) for each compound.
-
Create a calibration curve by plotting the log k values of the standard compounds against their known logP values.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where y = log k and x = logP.
-
Using the calculated log k value of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, determine its logP by solving the regression equation for x.
-
Ionization Constant: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.
Experimental Workflow:
A schematic representation of the workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh a sample of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate and dissolve it in a known volume of high-purity water. If the compound's water solubility is low, a co-solvent such as methanol or ethanol may be used, but the pKa value obtained will be an apparent pKa (pKaapp).
-
Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.[11]
-
-
Titration:
-
Place the solution of the test compound in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.
-
Since the compound has a basic secondary amine, the titrant will be a standardized solution of a strong acid, such as hydrochloric acid (HCl).
-
Add the titrant in small, precise increments using a calibrated burette or an automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[11]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the volume of titrant required to reach the equivalence point, which is the point of inflection on the titration curve. This can be determined from the first or second derivative of the curve.
-
The pKa of the conjugate acid of the secondary amine is equal to the pH at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).[2]
-
Conclusion
The physicochemical properties of a drug candidate are intrinsic to its success. For Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate, a molecule of interest in the pharmacologically relevant indane class, a thorough understanding of these properties is paramount. This guide has provided a comprehensive overview based on high-quality computational predictions, offering valuable initial insights into its solubility, lipophilicity, and ionization behavior.
Crucially, this document also equips researchers with detailed, actionable protocols for the experimental determination of these properties. The robust methodologies of the shake-flask method for solubility, HPLC-based analysis for logP, and potentiometric titration for pKa serve as a self-validating system for empirical characterization. By bridging the gap between in silico prediction and experimental validation, this guide aims to facilitate the rational progression of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate and related compounds in the drug discovery pipeline.
References
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Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]
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Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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Life Chemicals. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
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Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]
- Grinev, A. N., Zotova, S. A., & Sadchikova, N. V. (2002). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Chemistry of Heterocyclic Compounds, 38(5), 567-570.
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Deshpande, A. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). PharmaTutor. Retrieved from [Link]
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